molecular formula C20H18N2O2S B3563692 N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide

N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide

Cat. No.: B3563692
M. Wt: 350.4 g/mol
InChI Key: WVOXZTIIGJVGDS-UHFFFAOYSA-N
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Description

N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide is a complex organic compound that features a quinoline moiety, a sulfanylacetyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then functionalized with a sulfanylacetyl group. The final step involves the acylation of the phenyl ring with acetamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .

Scientific Research Applications

N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylacetyl group can interact with enzymes, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide is unique due to its combination of a quinoline moiety and a sulfanylacetyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-11-20(22-18-6-4-3-5-17(13)18)25-12-19(24)15-7-9-16(10-8-15)21-14(2)23/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOXZTIIGJVGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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